molecular formula C7H5N3O2 B11917359 3-(Cyanomethyl)pyrazine-2-carboxylic acid

3-(Cyanomethyl)pyrazine-2-carboxylic acid

Cat. No.: B11917359
M. Wt: 163.13 g/mol
InChI Key: SVLNOXMNTTXCMH-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with cyanomethyl reagents under controlled conditions. One common method involves the use of cyanomethyl magnesium bromide as a reagent, which reacts with pyrazine-2-carboxylic acid in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyanomethyl)pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyanomethyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-(cyanomethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-2-1-5-6(7(11)12)10-4-3-9-5/h3-4H,1H2,(H,11,12)

InChI Key

SVLNOXMNTTXCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CC#N)C(=O)O

Origin of Product

United States

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